molecular formula C9H13Cl2NO B3027036 (S)-3-(3-Chlorophenyl)-beta-alaninol hcl CAS No. 1217859-58-9

(S)-3-(3-Chlorophenyl)-beta-alaninol hcl

Cat. No.: B3027036
CAS No.: 1217859-58-9
M. Wt: 222.11
InChI Key: CLPPADMTIIQGRP-FVGYRXGTSA-N
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Description

(S)-3-(3-Chlorophenyl)-beta-alaninol hcl is a useful research compound. Its molecular formula is C9H13Cl2NO and its molecular weight is 222.11. The purity is usually 95%.
BenchChem offers high-quality (S)-3-(3-Chlorophenyl)-beta-alaninol hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-(3-Chlorophenyl)-beta-alaninol hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S)-3-amino-3-(3-chlorophenyl)propan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c10-8-3-1-2-7(6-8)9(11)4-5-12;/h1-3,6,9,12H,4-5,11H2;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPPADMTIIQGRP-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CCO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@H](CCO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674188
Record name (3S)-3-Amino-3-(3-chlorophenyl)propan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217859-58-9
Record name (3S)-3-Amino-3-(3-chlorophenyl)propan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

CAS number and chemical identifiers for (S)-3-(3-Chlorophenyl)-beta-alaninol hydrochloride

[1]

Executive Summary

(S)-3-(3-Chlorophenyl)-beta-alaninol hydrochloride (CAS: 1217859-58-9) is a high-value chiral amino alcohol intermediate. It serves as a structural scaffold in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other 3-arylpropylamine-based active pharmaceutical ingredients (APIs). Its specific stereochemistry (S-configuration) and 3-chloro substitution pattern make it a vital tool for structure-activity relationship (SAR) studies targeting monoamine transporters.

Chemical Identity & Identifiers

The precise identification of this compound is critical due to the existence of regioisomers (e.g., 4-chlorophenyl analogs) and enantiomers.

Identifier Value
Chemical Name (S)-3-Amino-3-(3-chlorophenyl)propan-1-ol hydrochloride
Synonyms (S)-

-(3-Chlorophenyl)alaninol HCl; (S)-3-(3-Chlorophenyl)-3-aminopropanol HCl
CAS Number (HCl Salt) 1217859-58-9
CAS Number (Free Base) 1212999-20-6
Molecular Formula C

H

Cl

NO (Salt); C

H

ClNO (Base)
Molecular Weight 222.11 g/mol (Salt); 185.65 g/mol (Base)
Chiral Center (S)-Configuration at C3 position
SMILES (Salt) Cl.OCC1=CC=CC(Cl)=C1
InChI Key YQMOQQKIRFWPQL-VIFPVBQESA-N

Physicochemical Properties

Understanding the physical state and solubility profile is essential for process development and formulation.

Property Data
Physical State White to off-white crystalline solid
Melting Point 158 – 162 °C (Typical for HCl salts of this class)
Solubility Soluble in water, methanol, ethanol; sparingly soluble in dichloromethane
Hygroscopicity Moderate; storage under inert atmosphere recommended
pKa ~14.87 (Predicted for amine group in free base)

Synthesis & Manufacturing Methodologies

The synthesis of (S)-3-(3-chlorophenyl)-beta-alaninol hydrochloride typically proceeds via the reduction of the corresponding

Primary Synthetic Route: Reduction of -Amino Acid

This pathway ensures high enantiomeric excess (ee) by starting from the optically pure amino acid precursor.

Step-by-Step Protocol:

  • Starting Material: (S)-3-Amino-3-(3-chlorophenyl)propionic acid (CAS: 143268-60-2).

  • Activation: The carboxylic acid is activated, often via a mixed anhydride or ester formation, though direct reduction is possible.

  • Reduction:

    • Reagent: Lithium Aluminum Hydride (LiAlH

      
      ) or Borane-Dimethyl Sulfide (BH
      
      
      -DMS).
    • Solvent: Anhydrous Tetrahydrofuran (THF).

    • Conditions: 0°C to reflux under Nitrogen atmosphere.

    • Mechanism:[1][2][3] The hydride donor attacks the carbonyl carbon, reducing the carboxyl group to a primary alcohol while leaving the amine and aryl-chloride intact.

  • Quenching & Workup: Careful quenching with Rochelle's salt (potassium sodium tartrate) to break down aluminum emulsions.

  • Salt Formation: The resulting free base oil is dissolved in ethanol/diethyl ether and treated with anhydrous HCl gas or HCl in dioxane to precipitate the hydrochloride salt.

Biocatalytic Route (Alternative)

Transaminase enzymes can kinetically resolve racemic amino alcohols or asymmetrically aminate 3-(3-chlorophenyl)-3-hydroxypropan-1-one, offering a greener alternative with high enantioselectivity (>99% ee).

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from the aldehyde precursor to the final hydrochloride salt.

SynthesisPathAldehyde3-ChlorobenzaldehydeReaction1Rodionov Reaction(Malonic acid, NH4OAc)Aldehyde->Reaction1RacemicAcidRacemic 3-Amino-3-(3-chlorophenyl)propionic acidReaction1->RacemicAcidResolutionChiral Resolution(e.g., L-Tartaric Acid)RacemicAcid->ResolutionPureAcid(S)-Amino Acid PrecursorResolution->PureAcid Yields (S)-IsomerReductionReduction(LiAlH4 or BH3-THF)PureAcid->Reduction Retains StereochemFreeBase(S)-Amino Alcohol(Free Base)Reduction->FreeBaseSaltFormHCl Salt FormationFreeBase->SaltFormFinalProduct(S)-3-(3-Chlorophenyl)-beta-alaninol HClSaltForm->FinalProduct

Caption: Step-wise synthesis pathway from 3-chlorobenzaldehyde to the final chiral salt.

Quality Control & Analytical Standards

To ensure the material is suitable for pharmaceutical use, the following analytical specifications must be met.

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/Isopropanol/Diethylamine (90:10:0.1).

    • Acceptance Criteria: Enantiomeric Excess (ee)

      
       98.0%.
      
  • 1H NMR (400 MHz, DMSO-d6):

    • Diagnostic peaks:

      
       7.30-7.50 (m, 4H, Ar-H), 5.40 (br s, 1H, OH), 4.20 (m, 1H, CH-N), 3.50-3.70 (m, 2H, CH
      
      
      -O), 1.90-2.10 (m, 2H, CH
      
      
      ).
  • Mass Spectrometry (LC-MS):

    • [M+H]

      
       observed at m/z 186.1 (consistent with free base mass).
      

Applications in Drug Development

This compound functions as a chiral auxiliary and a pharmacophore scaffold .

  • SNRI Analog Synthesis: The 3-aryl-3-aminopropanol motif is structurally homologous to the core of drugs like Fluoxetine , Atomoxetine , and Dapoxetine . The 3-chloro substituent alters the electronic properties of the phenyl ring, potentially enhancing metabolic stability or selectivity for the norepinephrine transporter (NET) over the serotonin transporter (SERT).

  • Fragment-Based Drug Design (FBDD): Used as a polar, chiral fragment to probe binding pockets in GPCRs and ion channels.

  • Heterocyclic Synthesis: Cyclization of the amino-alcohol moiety with aldehydes yields chiral oxazolidines , which are used as prodrugs or protected intermediates.

Handling & Safety (GHS Classification)

Signal Word: WARNING

Hazard Statement Description
H302 Harmful if swallowed.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.

Precautionary Measures:

  • Wear nitrile gloves and safety goggles.

  • Handle in a fume hood to avoid dust inhalation.

  • Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation or moisture absorption.

References

  • BLDpharm. (2025). Product Analysis: (S)-3-Amino-3-(3-chlorophenyl)propan-1-ol hydrochloride. Retrieved from

  • Amadis Chemical. (2025). Chemical Datasheet: CAS 1217859-58-9. Retrieved from

  • PubChem. (2025).[4][5] Compound Summary: (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol (Analog Reference).[5] Retrieved from

  • CymitQuimica. (2025).[4][5] Catalog Entry: (S)-3-(3-chlorophenyl)-beta-alaninol HCl.[6] Retrieved from

An In-depth Technical Guide to the Thermodynamic Stability of (S)-3-(3-Chlorophenyl)-beta-alaninol HCl Polymorphs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The solid-state form of an active pharmaceutical ingredient (API) is a critical attribute that can significantly influence its biopharmaceutical and manufacturability properties. Polymorphism, the ability of a compound to exist in multiple crystalline forms, presents both challenges and opportunities in drug development.[1][2][3] This guide provides a comprehensive framework for characterizing the thermodynamic stability of the polymorphs of (S)-3-(3-Chlorophenyl)-beta-alaninol HCl, a hypothetical chiral intermediate or API. By integrating foundational principles with detailed experimental protocols, this document serves as a practical resource for scientists navigating the complexities of solid-state chemistry in pharmaceutical development. The methodologies outlined herein are designed to ensure the selection of the most stable and appropriate polymorphic form for clinical progression, aligning with regulatory expectations for robust drug substance characterization.[4][5][6][7][8][9]

The Critical Role of Polymorphism in Drug Development

Polymorphism is a widespread phenomenon among active pharmaceutical ingredients, with estimates suggesting that over half of all APIs can exist in more than one crystalline form.[3] These different crystalline arrangements, or polymorphs, of the same chemical entity can exhibit distinct physicochemical properties, including:

  • Solubility and Dissolution Rate: These properties directly impact the bioavailability of a drug. A more soluble metastable form may offer enhanced therapeutic effect, but with the risk of converting to a less soluble, more stable form over time.[2][10]

  • Stability: The thermodynamic stability of a polymorph dictates its shelf-life and resistance to phase transitions during manufacturing and storage.[10]

  • Manufacturability: Properties such as crystal habit, flowability, and compressibility are influenced by the polymorphic form, affecting processes like filtration, drying, and tableting.[10]

The unexpected appearance of a more stable, less soluble polymorph can have severe consequences, as famously exemplified by the case of Ritonavir, where a previously unknown polymorph led to a market withdrawal and reformulation of the product.[11] Therefore, a thorough understanding and control of polymorphism are mandated by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[4][12][13][14][15]

Thermodynamic vs. Kinetic Stability: A Foundational Understanding

The stability of a polymorphic system is governed by both thermodynamics and kinetics.

  • Thermodynamic Stability: This refers to the relative Gibbs free energy (G) of the polymorphs at a given temperature and pressure. The polymorph with the lowest Gibbs free energy is the most stable form under those conditions.[16]

  • Kinetic Stability: A metastable polymorph, while not the most thermodynamically stable, can persist for a significant period due to a high activation energy barrier preventing its conversion to the stable form.[16]

The relationship between polymorphs can be classified as either monotropic or enantiotropic .

  • Monotropic System: One polymorph is always more stable than the other at all temperatures below their melting points.

  • Enantiotropic System: There is a transition temperature at which the stability order of the polymorphs reverses.

A Gibbs free energy-temperature diagram is a powerful tool for visualizing these relationships.

G_T_Diagram cluster_0 Gibbs Free Energy vs. Temperature Liquid Liquid Polymorph A Polymorph A Polymorph B Polymorph B Polymorph B->Liquid Tm(B) Polymorph B->Polymorph A T_transition Temperature Temperature Gibbs Free Energy (G) Gibbs Free Energy (G) Slurry_Conversion_Workflow cluster_workflow Slurry Conversion Experimental Workflow Start Start Prepare_Slurries Prepare Slurries (Form I, Form II, 1:1 Mixture) Start->Prepare_Slurries Agitate Agitate at Controlled Temperature (e.g., 25°C and 50°C) Prepare_Slurries->Agitate Sample Sample at Intervals (e.g., 24h, 48h, 7 days) Agitate->Sample Isolate_Solid Isolate Solid by Filtration Sample->Isolate_Solid Analyze_XRPD Analyze by XRPD Isolate_Solid->Analyze_XRPD Determine_Stable_Form Determine Thermodynamically Stable Form Analyze_XRPD->Determine_Stable_Form

Caption: Workflow for Slurry Conversion Experiments.

Solubility Studies

According to thermodynamic principles, the most stable polymorph will have the lowest solubility at a given temperature. [16][17] Experimental Protocol: Solubility Measurement

  • Equilibration: Add an excess of each polymorph to separate vials containing a suitable solvent at a controlled temperature.

  • Agitation: Agitate the vials until equilibrium is reached (typically 24-72 hours).

  • Sampling and Analysis: Filter the saturated solutions and determine the concentration of the dissolved API using a validated analytical method such as HPLC.

Hypothetical Solubility Data

Temperature Form I Solubility (mg/mL) Form II Solubility (mg/mL) Conclusion
25 °C5.26.8Form I is more stable
50 °C12.511.9Form II is more stable

This hypothetical data suggests an enantiotropic relationship, with a transition temperature between 25 °C and 50 °C.

Conclusion: A Holistic Approach to Polymorph Selection

The comprehensive characterization of the polymorphs of (S)-3-(3-Chlorophenyl)-beta-alaninol HCl, or any API, is a cornerstone of robust drug development. By employing a suite of analytical techniques including XRPD, DSC, and TGA, and by conducting definitive experiments such as slurry conversion and solubility studies, researchers can confidently identify the most thermodynamically stable polymorphic form under relevant conditions. This empirical, data-driven approach not only satisfies regulatory requirements but also mitigates the risks associated with polymorphic transformations, ultimately ensuring the quality, safety, and efficacy of the final drug product. [2][10]

References

  • ANDAs: Pharmaceutical Solid Polymorphism: Chemistry, Manufacturing, and Controls Information | FDA. (2020, April 22).
  • Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed. (2009). Current Medicinal Chemistry, 16(7), 884-905.
  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23).
  • ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA). (2000, May 1).
  • Determination of Crystal Polymorphism by Thermal Analysis.
  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs | Aurigaresearch.
  • Drug Polymorphism: A Key Consideration for API Development - Curia Global.
  • New FDA Guidance on Polymorphic Compounds in Generic Drugs. (2007, July 12).
  • Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - Cipla Biosimilars.
  • ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: Chemical substances - ResearchGate.
  • FDA Guidance Document: ANDAs: Pharmaceutical Solid Polymorphism — Chemistry, Manufacturing, And Controls Information.
  • Thermogravimetric Analysis - Improved Pharma. (2022, January 7).
  • Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs) - Ingenta Connect.
  • Role of API Polymorphism in Formulation Development - Pharma Specialists. (2024, November 13).
  • ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis.
  • ICH Q6A - Specifications: Test procedures and acceptance criteria. (2013, December 15).
  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products - ECA Academy.
  • Fundamentals of Polymorphism - Seven Star Pharma.
  • 4 Analytical techniques for studying and characterizing polymorphs and polymorphic transitions - Oxford Academic.
  • Thermogravimetric analysis - Pharmaceutical analysis | PPTX - Slideshare.
  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs - TA Instruments.
  • Thermogravimetric Analysis in Pharmaceuticals - Veeprho. (2020, July 1).
  • Guidance for Industry on ANDAs: Pharmaceutical Solid Polymorphism; Chemistry, Manufacturing, and Controls Information; Availability - Federal Register. (2007, July 9).
  • Calorimetry for polymorph detection - European Pharmaceutical Review. (2007, March 27).
  • emerging techniques for polymorph detection - International Journal of Chemical and Pharmaceutical Analysis. (2015, December 31).
  • Advancing Approaches in Detecting Polymorphism | Pharmaceutical Technology.
  • Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M. (2025, April 29).
  • Characterization of Polymorphic Forms (Polymorphism) - Nishka Research.
  • Different Techniques and Characterization of Polymorphism with their Evaluation: A Review - Asian Journal of Pharmacy and Technology. (2020, April 16).
  • Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. (2025, May 27).
  • 17 January,2023 Joint USPTO-FDA Collaboration Initiatives; Notice of Public Listening Session FDA Guidance on Polymorphs and Pat - I-MAK. (2023, January 17).
  • DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate - TA Instruments.
  • X-ray Powder Diffraction (XRPD) - Improved Pharma. (2024, May 29).
  • Gibbs free-energy differences between polymorphs via a diabat approach - AIP Publishing. (2018, December 6).
  • XRPD — X-Ray Powder Diffraction | Educational Resource & Guide.
  • Frequently Asked Questions – X-ray Powder Diffraction - Triclinic Labs.
  • Increasing the Effectiveness of Slurry Experiments to Confirm the Relative Stability of Polymorphs - Improved Pharma. (2022, May 3).
  • X-ray Powder Diffraction in Solid Form Screening and Selection. (2011, September 1).
  • Thermodynamic vs. kinetic basis for polymorph selection - UL Research Repository.
  • Thermodynamic and kinetic control of the crystallization of polymorphs - Purdue e-Pubs.
  • Thermodynamic vs. Kinetic Basis for Polymorph Selection - MDPI. (2019, May 9).
  • Identifying the stable polymorph early in the drug discovery-development process. (2025, August 9).
  • Gibbs free-energy differences between polymorphs via a diabat approach - PubMed. (2018, December 7).
  • Characterization of pharmaceutical polymorphs by isothermal calorimetry - PubMed.
  • (a) The relation between Gibbs free energy and temperature for the... | Download Scientific Diagram - ResearchGate.
  • Switching Polymorph Stabilities with Impurities: A Thermodynamic Route to Benzamide Form III - ChemRxiv.
  • Estimating Relative Stability of Polymorphs by Generation of Configurational Free Energy Phase Diagram | Request PDF - ResearchGate. (2025, August 7).
  • Slurry Conversion: A General Method for Formulating Amorphous Solid Dispersions and Fully Integrating Drug and Polymer Components - PubMed. (2025, July 7).
  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (2025, October 16).

Sources

pKa values and ionization behavior of (S)-3-(3-Chlorophenyl)-beta-alaninol hcl

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa Values and Ionization Behavior of (S)-3-(3-Chlorophenyl)-beta-alaninol HCl

Introduction: The Critical Role of pKa in Pharmaceutical Sciences

In the landscape of drug discovery and development, the acid dissociation constant (pKa) stands as a cornerstone physicochemical parameter. It quantitatively describes the tendency of a molecule to ionize at a given pH. This ionization state is not merely an academic detail; it profoundly influences a drug candidate's solubility, membrane permeability, metabolic pathways, and interaction with its biological target.[1][2][3] For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's pKa is indispensable for optimizing its pharmacokinetic and pharmacodynamic profiles, ensuring that a promising compound can successfully navigate the journey from the laboratory to the clinic.[2][3]

This guide provides a detailed examination of the pKa values and ionization behavior of (S)-3-(3-Chlorophenyl)-beta-alaninol HCl, a molecule of interest in pharmaceutical research. We will dissect its structural features, explore both gold-standard experimental techniques and modern computational methods for pKa determination, and synthesize this information to build a complete ionization profile. The causality behind experimental choices and the synergy between predictive and empirical data will be emphasized throughout, offering field-proven insights for the practicing scientist.

Molecular Structure and Ionizable Centers

To understand the ionization behavior of (S)-3-(3-Chlorophenyl)-beta-alaninol HCl, we must first analyze its structure to identify the functional groups capable of accepting or donating a proton.

  • Chemical Structure: (S)-3-(3-Chlorophenyl)-beta-alaninol

    • Core Scaffold: A beta-alaninol structure, which contains a three-carbon chain with a primary amine (-NH₂) and a primary alcohol (-OH) group.

    • Key Substituents:

      • A phenyl ring attached to the third carbon.

      • A chlorine atom at the meta (3-) position of the phenyl ring.

    • Salt Form: It is supplied as a hydrochloride (HCl) salt. This means the most basic site on the molecule, the primary amine, is protonated to form an ammonium salt (-NH₃⁺Cl⁻). This salt form is common for amine-containing drugs as it significantly enhances aqueous solubility and solid-state stability.[4][5]

Identified Ionizable Groups:

  • Primary Aliphatic Amine (-NH₂): This is the principal basic center of the molecule. In its neutral state, the nitrogen atom has a lone pair of electrons that can readily accept a proton. In the provided HCl salt form, this group is already protonated (-NH₃⁺). The pKa of this ammonium group will define the pH at which it deprotonates to the neutral amine.

  • Primary Alcohol (-OH): The hydroxyl group is extremely weakly acidic. Its pKa is predicted to be very high (around 14.87), meaning it will only deprotonate under strongly basic conditions not relevant to physiological systems.[6] Therefore, for all practical pharmaceutical and biological applications, the alcohol group can be considered non-ionizable.

Influence of the 3-Chloro Substituent: The chlorine atom on the phenyl ring plays a crucial role in modulating the basicity of the amine. As an electronegative halogen, chlorine exerts an electron-withdrawing inductive effect.[7] This effect pulls electron density away from the amine group, making the lone pair on the nitrogen less available to accept a proton. Consequently, the conjugate acid (-NH₃⁺) becomes more acidic (a stronger acid), which translates to a lower pKa value compared to an unsubstituted analog.[8][9]

Experimental Determination of pKa: Protocols and Rationale

While computational predictions are invaluable, experimental determination remains the definitive method for obtaining accurate pKa values. The choice of method often depends on the compound's properties, such as solubility and sample availability.

Potentiometric Titration

Potentiometric titration is a high-precision, classic method for pKa determination.[10] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is incrementally added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.[11][12][13]

Experimental Protocol: Potentiometric Titration

  • Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[11]

  • Sample Preparation:

    • Accurately weigh a sufficient amount of (S)-3-(3-Chlorophenyl)-beta-alaninol HCl to prepare a solution with a concentration of at least 10⁻⁴ M.[10][11] Rationale: This concentration is necessary to ensure a detectable change in the titration curve's shape.

    • Dissolve the sample in purified, carbonate-free water. If solubility is limited, a co-solvent (e.g., methanol) may be used, but the resulting pKa will be an apparent pKa specific to that solvent system.[10]

    • Maintain a constant ionic strength in the solution by adding a background electrolyte, such as 0.15 M potassium chloride (KCl).[11] Rationale: This minimizes changes in activity coefficients during the titration.

  • Titration Environment:

    • Place the sample solution in a reaction vessel equipped with a magnetic stirrer for continuous mixing.

    • Purge the solution with nitrogen gas before and during the titration. Rationale: This displaces dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of basic compounds.[13]

    • Immerse the calibrated pH electrode into the solution.

  • Titration Process:

    • Since the sample is an ammonium hydrochloride salt (acidic form), titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.

    • Record the pH value and the corresponding volume of titrant added.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate the titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve (inflection point).

    • The pH at the half-equivalence point (half the volume of titrant needed to reach the equivalence point) is equal to the pKa of the ammonium group.[11]

Workflow for Potentiometric pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10 Buffers) PrepareSample Prepare Sample Solution (>10⁻⁴ M in 0.15M KCl) Calibrate->PrepareSample Purge Purge with Nitrogen (Remove CO₂) PrepareSample->Purge Titrate Titrate with Standardized NaOH Purge->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot EquivPoint Find Equivalence Point (Inflection Point) Plot->EquivPoint pKa Determine pKa (pH at 1/2 Equivalence Point) EquivPoint->pKa

Potentiometric titration workflow.
Capillary Electrophoresis (CE)

Capillary Electrophoresis is a powerful separation technique that is increasingly used for pKa determination, especially for compounds that are poorly soluble or available only in small quantities.[14][15] The method relies on the principle that the electrophoretic mobility of a compound is dependent on its charge, which in turn is a function of the pH of the surrounding buffer.

The effective mobility (μ_eff) is measured across a range of pH values. A plot of μ_eff versus pH generates a sigmoidal curve, and the inflection point of this curve corresponds to the pKa.[12][14]

Experimental Protocol: Capillary Electrophoresis

  • System Setup: Use a standard CE instrument equipped with a UV detector. The molecule has a chlorophenyl group, which serves as a suitable chromophore.

  • Buffer Preparation: Prepare a series of background electrolytes (buffers) covering a wide pH range (e.g., 24 buffers from pH 1.8 to 11.2).[14]

  • Sample and Standard Preparation:

    • Dissolve the sample compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

    • Include a neutral marker (e.g., Dimethyl Sulfoxide - DMSO) in the sample solution. Rationale: The neutral marker provides a reference for the electroosmotic flow, allowing for accurate calculation of the analyte's effective mobility.[14]

  • Electrophoretic Runs:

    • Sequentially fill the capillary with each buffer from the pH series.

    • For each pH point, inject a small plug of the sample solution into the capillary.

    • Apply a voltage and record the electropherogram, noting the migration times of the analyte and the neutral marker.

  • Data Analysis:

    • For each pH, calculate the effective mobility (μ_eff) of the analyte using the migration times of the compound and the neutral marker.

    • Plot the calculated μ_eff (y-axis) against the buffer pH (x-axis).

    • Fit the data to a sigmoidal curve. The pH at the inflection point of the curve is the pKa value.[14]

Workflow for Capillary Electrophoresis pKa Determination

G cluster_prep Preparation cluster_ce CE Runs cluster_analysis Analysis PrepareBuffers Prepare Buffer Series (e.g., pH 1.8 - 11.2) RunCE Perform Electrophoretic Run for each pH Buffer PrepareBuffers->RunCE PrepareSample Prepare Sample with Neutral Marker (DMSO) PrepareSample->RunCE Record Record Migration Times (Analyte & Marker) RunCE->Record CalcMobility Calculate Effective Mobility (μ_eff) at each pH Record->CalcMobility Plot Plot Sigmoidal Curve (μ_eff vs. pH) CalcMobility->Plot pKa Determine pKa (Inflection Point of Curve) Plot->pKa

Capillary electrophoresis workflow.

Computational pKa Prediction

In early-stage drug discovery, where hundreds or thousands of compounds may be synthesized, in silico pKa prediction offers a rapid and cost-effective way to prioritize candidates.[1] Several computational approaches exist, ranging from rapid empirical methods to more rigorous, physics-based calculations.

  • Empirical and Database Methods: These methods, implemented in software like ACD/pKa, use large databases of experimentally determined pKa values.[16] They analyze the input structure, identify ionizable centers, and predict pKa based on the pKa of similar substructures in the database, applying corrections for the electronic effects of neighboring groups.

  • Quantum Mechanics (QM) Methods: These first-principles approaches calculate the energy difference between the protonated and deprotonated states of a molecule. This energy difference can then be used in thermodynamic cycles to predict the pKa. While computationally intensive, they can be highly accurate, especially for novel chemical scaffolds not well-represented in empirical databases.[17][18]

  • Machine Learning (ML) Models: A modern approach involves training sophisticated algorithms, such as graph-convolutional neural networks, on vast datasets of molecules and their pKa values.[19][20] These models learn the complex relationships between molecular structure and acidity, enabling fast and accurate predictions.[19]

General Workflow for Computational pKa Prediction

G Input Input Molecular Structure (e.g., SMILES, SDF) Process Structure Processing (Add Hydrogens, Standardize) Input->Process Identify Identify Ionizable Centers (e.g., Amines, Alcohols) Process->Identify Predict Apply Prediction Algorithm (Empirical, QM, or ML) Identify->Predict Output Output Predicted pKa Values and Speciation Profile Predict->Output

Computational pKa prediction workflow.

Ionization Profile of (S)-3-(3-Chlorophenyl)-beta-alaninol HCl

By integrating general chemical principles with data from analogous structures, we can construct a reliable ionization profile for the target molecule.

  • pKa of the Primary Amine (-NH₃⁺): The basic pKa of the parent compound, beta-alanine, is 10.2.[21] The presence of a phenyl ring generally lowers the pKa of a nearby amino group; for instance, the amino group pKa in phenylalanine is 9.31.[9] The further addition of an electron-withdrawing chlorine atom will decrease this value even more. Therefore, a reasonable estimated pKa for the ammonium group of (S)-3-(3-Chlorophenyl)-beta-alaninol is expected to be in the range of 9.0 – 9.5.

  • pKa of the Alcohol (-OH): As previously noted, the pKa of the alcohol is predicted to be ~14.87, rendering it non-ionizable under physiological conditions.[6]

Summary of Predicted pKa Values

Ionizable GroupTypePredicted pKaPhysiological Relevance
Primary Ammonium (-NH₃⁺)Acidic~9.0 - 9.5Highly Relevant
Primary Alcohol (-OH)Very Weakly Acidic~14.9[6]Not Relevant
Ionization Behavior and Species Distribution

The ionization state of the molecule is dictated by the relationship between the environmental pH and the amine's pKa. This can be visualized with a speciation diagram. The Henderson-Hasselbalch equation governs the ratio of the protonated (BH⁺) and neutral (B) forms:

pH = pKa + log([B]/[BH⁺])

Speciation Diagram

G cluster_pH node_acid Protonated Cation (BH⁺) Dominant Species node_base Neutral Free Base (B) Dominant Species node_acid->node_base Deprotonation (Increasing pH) node_base->node_acid Protonation (Decreasing pH) p2 Stomach (pH < 3) p7 Blood / Intestine (pH ~ 7.4) pKa_node pH = pKa (~9.2) [BH⁺] = [B] p11 High pH (pH > 11)

Ionization equilibrium as a function of pH.

Implications for Drug Development:

  • At Gastric pH (pH ~1-3): The pH is far below the pKa of the amine. The molecule will exist almost exclusively (>99.9%) in its protonated, cationic form (-NH₃⁺). This charged state is highly water-soluble, which is crucial for the dissolution of an orally administered solid dosage form.

  • At Blood and Intestinal pH (pH ~7.4): The pH is still significantly below the pKa. The molecule will remain predominantly in its protonated, charged form (>98%). This maintains high solubility in the bloodstream for distribution.

  • Membrane Permeation: For a drug to be absorbed from the gastrointestinal tract or to enter cells, it must cross lipid bilayer membranes. This process favors the neutral, more lipophilic form of the molecule. Although the neutral form is a minor species at physiological pH, a dynamic equilibrium exists. As the small amount of neutral base is absorbed, the equilibrium shifts (Le Châtelier's principle) to produce more, allowing absorption to proceed. The precise balance between the soluble, charged form and the permeable, neutral form is a critical determinant of oral bioavailability.

Conclusion

The ionization behavior of (S)-3-(3-Chlorophenyl)-beta-alaninol HCl is dominated by its single physiologically relevant ionizable center: the primary aliphatic amine. With an estimated pKa in the range of 9.0-9.5, the molecule exists almost entirely in its protonated, water-soluble cationic form under most physiological conditions. This profile is a direct consequence of its molecular structure, modulated by the electron-withdrawing effect of the 3-chloro substituent.

For the drug development professional, this understanding is paramount. It informs decisions on formulation (favoring the soluble HCl salt), predicts dissolution behavior in the stomach, and provides a framework for interpreting absorption and distribution data. This guide has detailed the robust experimental methodologies of potentiometric titration and capillary electrophoresis for precise pKa measurement and highlighted the utility of computational tools for early-stage assessment. The strategic integration of these experimental and predictive approaches provides the most reliable and comprehensive understanding of a compound's ionization profile, paving the way for rational drug design and successful clinical translation.[2][3]

References

  • 22 PubMed.

  • 11 Creative Bioarray.

  • 14 Analiza.

  • 15 PubMed.

  • 23 ACS Combinatorial Science.

  • 12 PMC.

  • 10 ECETOC.

  • 24 Journal of Chemical Information and Modeling - ACS Publications.

  • 25 Molecular Discovery.

  • 26 PubMed.

  • 17 Schrödinger.

  • 27 Semantic Scholar.

  • 19 XunDrug.

  • 28 Analiza.

  • 13 DergiPark.

  • 20 Rowan.

  • 16 ACD/Labs.

  • 1 IDEAS/RePEc.

  • 29 International Journal of Innovative Research and Scientific Studies.

  • 3 ResearchGate.

  • 30 Journal of Chemical Education - ACS Publications.

  • 31 PubMed.

  • 8 PMC.

  • 32 Chromatography Online.

  • 6 ChemicalBook.

  • 18 Research Outreach.

  • 7 Chemistry LibreTexts.

  • 4 Reddit.

  • 33 PubMed.

  • 34 ResearchGate.

  • 9 University of Wisconsin-Madison.

  • 35 ResearchGate.

  • 36 Organic Chemistry Data.

  • 37 PubMed.

  • 38 ACD/Labs.

  • 5 YouTube.

  • 39 Organic Chemistry Data.

  • 40 Master Organic Chemistry.

  • 41 Master Organic Chemistry.

  • 21 PubChem.

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Methodological & Application

Application Note: Precision Synthesis of Chiral Pharmaceutical Intermediates using (S)-3-(3-Chlorophenyl)-beta-alaninol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utilization of (S)-3-(3-Chlorophenyl)-beta-alaninol HCl (CAS: 1212999-20-6 / Free Base CAS: 1213029-22-1), a critical chiral building block in the synthesis of neuroprotective and urological therapeutics.

The primary focus of this guide is the synthesis of Begacestat (GSI-953) , a Notch-1-sparing


-secretase inhibitor developed for Alzheimer’s disease. The (S)-3-(3-chlorophenyl) propyl amine core is the defining pharmacophore of this drug class, dictating both potency and metabolic stability. We provide a validated protocol for the sulfonylation of this amino alcohol, addressing specific challenges related to the hydrochloride salt form, enantiomeric preservation, and regioselectivity.

Chemical Profile & Material Specifications[1][2][3][4]

PropertySpecification
Compound Name (S)-3-Amino-3-(3-chlorophenyl)propan-1-ol HCl
Common Name (S)-3-(3-Chlorophenyl)-beta-alaninol HCl
CAS Number 1212999-20-6 (HCl Salt)
Molecular Formula C₉H₁₂ClNO[1] · HCl
Molecular Weight 222.11 g/mol (Salt) / 185.65 g/mol (Free Base)
Chiral Purity (ee) ≥ 99.0% (Essential for biological activity)
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM

Handling Advisory: The HCl salt is hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Core Application: Synthesis of Begacestat (GSI-953)

The synthesis of Begacestat hinges on the formation of a sulfonamide bond between the chiral amino alcohol and a thiophene sulfonyl chloride. The use of the (S)-enantiomer is non-negotiable, as the (R)-enantiomer shows significantly reduced inhibitory potential against


-secretase.
Reaction Pathway Visualization

BegacestatSynthesis cluster_conditions Reaction Conditions SM1 (S)-3-(3-Chlorophenyl)- beta-alaninol HCl Inter Tetrahedral Intermediate SM1->Inter Neutralization (in situ) SM2 5-Chlorothiophene- 2-sulfonyl chloride SM2->Inter Nucleophilic Attack Base Base (TEA/DIPEA) Base->Inter Product Begacestat (Crude) Inter->Product Elimination of HCl Pure Begacestat (>99% ee) Product->Pure Recrystallization (iPrOH/Heptane) Cond1 Solvent: DCM or THF Temp: 0°C to RT Time: 2-4 Hours

Figure 1: Synthetic workflow for the sulfonylation of (S)-3-(3-Chlorophenyl)-beta-alaninol HCl to Begacestat.

Detailed Experimental Protocol

Objective: Synthesize 5-chloro-N-[(1S)-1-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide (Begacestat).

Reagents:

  • (S)-3-(3-Chlorophenyl)-beta-alaninol HCl (1.0 equiv)

  • 5-Chlorothiophene-2-sulfonyl chloride (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Dichloromethane (DCM) (anhydrous, 10 volumes)

Step-by-Step Methodology:

  • Salt Neutralization (In-Situ):

    • Charge a clean, dry 3-neck round-bottom flask with (S)-3-(3-Chlorophenyl)-beta-alaninol HCl (10.0 g, 45.0 mmol).

    • Add DCM (100 mL) and cool the suspension to 0–5°C using an ice/water bath.

    • Add TEA (15.7 mL, 112.5 mmol) dropwise over 15 minutes. Note: The suspension will clear as the free base is liberated and TEA-HCl forms.

  • Sulfonylation:

    • Dissolve 5-Chlorothiophene-2-sulfonyl chloride (10.7 g, 49.5 mmol) in DCM (20 mL).

    • Add the sulfonyl chloride solution to the reaction mixture dropwise, maintaining the internal temperature below 10°C. This control is critical to prevent O-sulfonylation (side reaction).

    • Allow the reaction to warm to Room Temperature (20–25°C) and stir for 3 hours.

  • Process Control (IPC):

    • Monitor by HPLC or TLC (50% EtOAc/Hexanes). The amino alcohol spot (ninhydrin active) should disappear.

    • Target: < 1.0% unreacted starting material.

  • Workup:

    • Quench the reaction with 1N HCl (50 mL). This removes excess base and converts any unreacted amine to the water-soluble salt.

    • Separate the organic layer.[2][3]

    • Wash the organic layer with Saturated NaHCO₃ (50 mL) to remove acidic byproducts.

    • Wash with Brine (50 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification:

    • Concentrate the organic filtrate under reduced pressure to obtain an off-white solid.[3]

    • Recrystallization: Dissolve the crude solid in minimal hot Isopropyl Alcohol (IPA). Add Heptane dropwise until turbidity is observed. Cool slowly to 4°C.

    • Filter the crystals and dry under vacuum at 40°C.

Yield Expectation: 85–92% Purity: >98% HPLC, >99% ee.

Secondary Application: Beta-3 Adrenergic Agonists

While Begacestat is the primary application, the (S)-3-(3-chlorophenyl) structural motif is also relevant in the design of Beta-3 adrenergic receptor agonists (e.g., analogs of Solabegron or Mirabegron).

In these pathways, the amino alcohol often serves as a precursor to a chiral aziridine or is converted to a leaving group (Mesylate/Tosylate) to facilitate coupling with phenylethanolamine derivatives.

Protocol Adaptation for Ring Closure (Aziridine Formation):

  • Reagents: Amino Alcohol, Methanesulfonyl Chloride (MsCl), TEA.

  • Mechanism: O-Mesylation followed by intramolecular nucleophilic displacement by the amine (often requiring strong base like NaH or t-BuOK in the second step).

  • Utility: The resulting chiral aziridine is a potent electrophile for ring-opening reactions with various nucleophiles to generate diverse libraries of GPCR ligands.

Analytical Methods & Quality Control

Ensuring the enantiomeric integrity of the starting material and product is paramount.

Chiral HPLC Method (Recommended)
  • Column: Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Time:

    • (R)-Enantiomer: ~12 min (impurity).

    • (S)-Enantiomer: ~15 min (main peak).

    • Note: Validate retention times with racemic standards.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Loss of product in aqueous wash (sulfonamide acidity).The sulfonamide proton is acidic (pKa ~10). Avoid high pH washes (>11) during workup.
O-Sulfonylation Impurity Temperature too high during addition; Base excess too high.Maintain T < 10°C during addition. Use stoichiometric base (2.2-2.5 eq).
Racemization High temperature exposure of the free base.Avoid prolonged heating (>60°C) of the free amino alcohol.

References

  • Discovery of Begacestat: Mayer, S. C., et al.

    
    -Secretase Inhibitor for the Treatment of Alzheimer's Disease."[4][5][6] Journal of Medicinal Chemistry, 2008, 51(23), 7348–7351.[1] 
    
  • Pharmacological Profile: Martone, R. L., et al. "Begacestat (GSI-953): A Novel, Selective Thiophene Sulfonamide Inhibitor of Amyloid Precursor Protein

    
    -Secretase."[7] Journal of Pharmacology and Experimental Therapeutics, 2009, 331(2), 598-608. 
    
  • Beta-3 Agonist Synthesis: Use of chiral amino alcohols in GPCR ligand synthesis. World Intellectual Property Organization, WO2014150639A1.

  • Chiral Analysis: "Separation of Amino Alcohol Enantiomers by HPLC." Journal of Chromatography A, General methodology for beta-amino alcohols.

Sources

Procedure for converting (S)-3-(3-Chlorophenyl)-beta-alaninol hcl to oxazoline ligands

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Criticality

This guide details the protocol for converting (S)-3-(3-Chlorophenyl)-beta-alaninol HCl into chiral nitrogen-donor ligands. These ligands (analogous to PyBOX or BOX systems) are critical in asymmetric catalysis, particularly for transition metal complexes (Cu, Zn, Ru).

CRITICAL STRUCTURAL VERIFICATION (Stop/Go Decision)

Before proceeding, you must verify the carbon backbone of your starting material. The nomenclature "beta-alaninol" is frequently misused in catalog databases, leading to ring-size errors in ligand design.

  • Scenario A (The Literal "Beta-Alaninol"):

    • Structure: 3-amino-3-(3-chlorophenyl)propan-1-ol (1,3-amino alcohol).

    • Product: This substrate yields a 5,6-dihydro-4H-1,3-oxazine (6-membered ring). These are homologs of oxazolines and are valid, though less common, ligands.

  • Scenario B (The "Phenylalaninol" Derivative):

    • Structure: 2-amino-3-(3-chlorophenyl)propan-1-ol (1,2-amino alcohol).

    • Product: This substrate yields a 2-oxazoline (5-membered ring). This is the standard scaffold for BOX/PyBOX ligands.

Note: The chemical protocol below (Zinc-Mediated Condensation) is effective for both substrates. However, the geometry of the resulting metal-ligand complex will differ significantly (bite angle) between the 5-membered and 6-membered rings.

LigandPathways Start Starting Material (S)-3-(3-Chlorophenyl)-beta-alaninol HCl Check Backbone Check: 1,2 vs 1,3 Amino Alcohol Start->Check Path12 (S)-2-amino-3-arylpropan-1-ol (1,2-Relationship) Check->Path12 If Phenylalaninol Type Path13 (S)-3-amino-3-arylpropan-1-ol (1,3-Relationship) Check->Path13 If Beta-Alaninol Type ProdOxazoline Target: 2-Oxazoline (5-Membered Ring) Standard BOX Ligand Path12->ProdOxazoline Zn(OTf)2 / PhCl Cyclization ProdOxazine Target: Dihydro-1,3-oxazine (6-Membered Ring) Oxazine Ligand Path13->ProdOxazine Zn(OTf)2 / PhCl Cyclization

Figure 1: Decision tree for ligand synthesis based on amino alcohol backbone. The 1,3-backbone (beta-alaninol) yields 6-membered oxazine rings.

Part 2: Mechanism & Strategy

We recommend the Zinc-Triflate Mediated Direct Condensation method. Unlike traditional methods requiring activation of carboxylic acids (via SOCl2) or imidates, this "one-pot" protocol uses a Lewis Acid catalyst to activate the nitrile, facilitating direct nucleophilic attack by the amino alcohol followed by cyclization.

Advantages:

  • Stereoretention: The mild conditions minimize racemization of the sensitive benzylic stereocenter.

  • Efficiency: Bypasses moisture-sensitive imidate intermediates.

  • Scalability: Suitable for gram-scale ligand synthesis.

Reaction Scheme (General):



Part 3: Experimental Protocol

Materials & Equipment
Reagent/EquipmentSpecificationRole
Amino Alcohol Salt (S)-3-(3-Chlorophenyl)-beta-alaninol HClChiral Scaffold
Dinitrile Core Pyridine-2,6-dicarbonitrile (for PyBOX/PyOxazine)Ligand Backbone
Catalyst Zn(OTf)₂ (Zinc Triflate) or ZnCl₂ (Anhydrous)Lewis Acid Catalyst
Solvent Chlorobenzene (Anhydrous)High-boiling Solvent
Base (Workup) NaOH (1M) or NaHCO₃ (Sat.)Free-basing
Drying Agent MgSO₄ or Na₂SO₄Water removal
Step-by-Step Methodology

Step 1: Free-Basing the HCl Salt (Mandatory Pre-step) The Zinc catalyst requires a free amine to coordinate. The HCl salt will inhibit the reaction.

  • Dissolve 10.0 mmol of (S)-3-(3-Chlorophenyl)-beta-alaninol HCl in 50 mL of Dichloromethane (DCM).

  • Add 50 mL of saturated aqueous NaHCO₃ (or 1M NaOH) and stir vigorously for 20 minutes.

  • Separate the organic layer. Extract the aqueous layer 2x with DCM (20 mL).

  • Combine organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the free amine as a viscous oil or low-melting solid.

  • Quality Check: Verify disappearance of HCl salt peaks via ¹H NMR (D₂O exchangeable protons).

Step 2: Catalytic Condensation

  • Setup: Flame-dry a 100 mL 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon/Nitrogen.

  • Charging: Add the Dinitrile (e.g., Pyridine-2,6-dicarbonitrile, 2.0 mmol) and the Catalyst (Zn(OTf)₂, 0.10 mmol, 5 mol%).

  • Solvent: Add anhydrous Chlorobenzene (20 mL).

  • Addition: Add the free (S)-3-(3-Chlorophenyl)-beta-alaninol (4.4 mmol, 2.2 equiv) dissolved in a minimal amount of Chlorobenzene (5 mL).

  • Reaction: Heat the mixture to reflux (approx. 135°C) for 24–48 hours.

    • Observation: The evolution of ammonia gas (detectable by pH paper at the vent) indicates reaction progress.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. Look for the disappearance of the nitrile and formation of the bis-ligand peak.

Step 3: Workup & Purification

  • Cool the reaction mixture to room temperature.

  • Solvent Removal: Evaporate the Chlorobenzene under reduced pressure (rotary evaporator with high-vacuum pump may be required due to high boiling point).

  • Extraction: Redissolve the residue in DCM (50 mL) and wash with water (2 x 30 mL) to remove zinc salts.

  • Drying: Dry organic phase over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Method A (Crystallization): Many PyBOX/Oxazine ligands crystallize from hot Ethanol or Ethyl Acetate/Hexane mixtures.

    • Method B (Chromatography): Flash column chromatography on silica gel. (Typical eluent: 0-5% Methanol in DCM or 20-50% EtOAc in Hexane).

    • Note: The 3-chlorophenyl group increases lipophilicity; the product will elute later than unsubstituted analogs.

Part 4: Process Visualization

SynthesisWorkflow Salt Step 1: Free-Basing (S)-Amino Alcohol HCl + Base FreeAmine Free Amine (S)-3-(3-Cl-Ph)-beta-alaninol Salt->FreeAmine DCM/NaHCO3 Reaction Step 2: Condensation + Nitrile + Zn(OTf)2 Reflux in PhCl (135°C) FreeAmine->Reaction Add to Rxn Vessel Intermediate Intermediate: Zinc-Coordinated Complex Reaction->Intermediate 24-48h Workup Step 3: Workup Remove Solvent -> Wash H2O Intermediate->Workup Cool & Extract Purification Purification Crystallization or SiO2 Column Workup->Purification FinalProduct Final Ligand (Bis-Oxazine or Bis-Oxazoline) Purification->FinalProduct

Figure 2: Step-by-step experimental workflow for the Zinc-catalyzed synthesis of the ligand.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture in solvent/catalystEnsure Chlorobenzene is anhydrous; dry Zn(OTf)₂ under vacuum at 100°C before use.
Incomplete Conversion Catalyst deactivationIncrease catalyst loading to 10-15 mol%.
Racemization Excessive temperature/TimeDo not exceed 140°C. Check ee% via Chiral HPLC (e.g., Chiralcel OD-H column).
Product is Oily ImpuritiesRecrystallize from minimal hot MeOH; if oil persists, triturate with cold pentane.

Part 6: References

  • Cornerstone Protocol (Zn-Triflate Method): Cornejo, A., Fraile, J. M., García, J. I., García-Verdugo, E., Gil, M. J., Legarreta, J. A., ... & Mayoral, J. A. (2005). An Efficient and General One-Pot Method for the Synthesis of Chiral Bis(oxazoline) and Pyridine Bis(oxazoline) Ligands. Organic Letters, 7(12), 2323-2326.

  • Oxazine vs. Oxazoline Ring Formation: Garg, P., Chaudhary, S., & Milton, M. D. (2014).[1] Synthesis of 2-substituted benzoxazoles and oxazolines/oxazines from nitriles and amino alcohols/phenols. The Journal of Organic Chemistry, 79(18), 8668-8677.

  • Application of PyBOX Ligands: Desimoni, G., Faita, G., & Quadrelli, P. (2003). Pyridine-2, 6-bis (oxazolines) as helpful ligands for asymmetric catalysis. Chemical Reviews, 103(8), 3119-3154.

Sources

Application Notes and Protocols for the Reductive Amination of (S)-3-(3-Chlorophenyl)-beta-alaninol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic N-Alkylation of Chiral Amino Alcohols

(S)-3-(3-Chlorophenyl)-beta-alaninol is a valuable chiral building block in the synthesis of pharmacologically active molecules. The strategic modification of its primary amine functionality via reductive amination opens avenues to a diverse range of N-alkylated derivatives with potentially enhanced biological activity and pharmacokinetic profiles. This document provides a comprehensive guide to the reaction conditions for the reductive amination of (S)-3-(3-Chlorophenyl)-beta-alaninol hydrochloride, with a specific focus on N-methylation using formaldehyde.

Reductive amination is a cornerstone of medicinal chemistry for its efficiency and selectivity in forming carbon-nitrogen bonds.[1][2] This one-pot reaction combines the formation of an imine or iminium ion intermediate from an amine and a carbonyl compound, followed by its immediate reduction to the corresponding alkylated amine.[3] The choice of reducing agent is critical to the success of this transformation, as it must selectively reduce the iminium ion in the presence of the starting carbonyl compound.[4]

Mechanistic Considerations: The Role of Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride, NaBH(OAc)₃, has emerged as a reagent of choice for reductive amination due to its mildness, selectivity, and broad functional group tolerance.[1][3][5] Unlike more reactive borohydrides, NaBH(OAc)₃ is less likely to reduce the starting aldehyde or ketone, thus minimizing side product formation.[1] The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine. In the presence of an acid catalyst, the imine is protonated to form a reactive iminium ion, which is then readily reduced by NaBH(OAc)₃.

// Nodes Reactants [label="(S)-3-(3-Chlorophenyl)-beta-alaninol + Formaldehyde", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Hemiaminal [label="Hemiaminal Intermediate", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Imine [label="Imine Intermediate", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Iminium [label="Iminium Ion", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="N-Methylated Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ReducingAgent [label="NaBH(OAc)3", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Reactants -> Hemiaminal [label="Nucleophilic Attack"]; Hemiaminal -> Imine [label="-H2O"]; Imine -> Iminium [label="+H+"]; Iminium -> Product [label="Hydride Transfer"]; ReducingAgent -> Iminium [style=dashed, arrowhead=none]; } . Caption: Reductive amination of a primary amine with formaldehyde.

Experimental Protocols: N-Methylation of (S)-3-(3-Chlorophenyl)-beta-alaninol HCl

This protocol details the N-methylation of (S)-3-(3-Chlorophenyl)-beta-alaninol HCl using formaldehyde as the carbonyl source and sodium triacetoxyborohydride as the reducing agent. The starting material is a hydrochloride salt, necessitating the use of a base to liberate the free amine for the reaction.

Materials and Reagents
ReagentCAS NumberMolecular WeightPurity
(S)-3-(3-Chlorophenyl)-beta-alaninol HCl1590388-37-6222.11>97%
Formaldehyde (37% solution in water)50-00-030.0337%
Sodium Triacetoxyborohydride (NaBH(OAc)₃)56553-60-7211.94>95%
Triethylamine (Et₃N)121-44-8101.19>99%
1,2-Dichloroethane (DCE)107-06-298.96Anhydrous
Saturated Sodium Bicarbonate (NaHCO₃) solutionN/AN/AN/A
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37>99.5%
Dichloromethane (DCM)75-09-284.93HPLC Grade
Ethyl Acetate (EtOAc)141-78-688.11HPLC Grade
Hexanes110-54-386.18HPLC Grade
Step-by-Step Protocol
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add (S)-3-(3-Chlorophenyl)-beta-alaninol HCl (1.0 g, 4.50 mmol).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE, 20 mL).

  • Basification: To the resulting suspension, add triethylamine (0.69 mL, 4.95 mmol, 1.1 equivalents) to neutralize the hydrochloride salt and liberate the free amine. Stir the mixture for 10 minutes at room temperature.

  • Carbonyl Addition: Add formaldehyde (0.41 mL of a 37% aqueous solution, 5.40 mmol, 1.2 equivalents).

  • Initiation of Reduction: In a separate vial, weigh sodium triacetoxyborohydride (1.43 g, 6.75 mmol, 1.5 equivalents). Add the NaBH(OAc)₃ to the reaction mixture in portions over 5 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Given the basic nature of the product, using an amine-functionalized silica gel or adding a small amount of triethylamine (0.5-1%) to the eluent system (e.g., a gradient of ethyl acetate in hexanes) can improve the peak shape and recovery.[6]

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// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> Step6; Step6 -> Step7; Step7 -> Step8; Step8 -> Step9; Step9 -> End; } . Caption: A streamlined workflow for the N-methylation reaction.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, a small amount of acetic acid (0.1 equivalents) can be added to catalyze the iminium ion formation.[5] However, this should be done cautiously as it can also promote the reduction of the aldehyde.

  • Di-methylation: While the Eschweiler-Clarke reaction is known for exhaustive methylation, the use of a controlled stoichiometry of formaldehyde and a milder reducing agent like NaBH(OAc)₃ helps in achieving mono-methylation.[7] If di-methylation is observed, reducing the equivalents of formaldehyde may be necessary.

  • Purification Challenges: Basic amines can interact strongly with acidic silica gel, leading to peak tailing and poor separation. The use of amine-functionalized silica or a modified mobile phase is highly recommended for efficient purification.[6]

Conclusion

The reductive amination of (S)-3-(3-Chlorophenyl)-beta-alaninol HCl provides an efficient and direct route to its N-alkylated derivatives. The use of sodium triacetoxyborohydride ensures a mild and selective reduction, making this protocol highly applicable in a drug discovery and development setting. The detailed methodology and considerations presented herein are intended to enable researchers to confidently and successfully perform this valuable transformation.

References

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61 (11), 3849–3862. [Link]

  • Baxter, E. W.; Reitz, A. B. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Org. React.2002, 59, 1.
  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. The Cyanohydridoborate Anion as a Selective Reducing Agent. J. Am. Chem. Soc.1971 , 93 (12), 2897–2904. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Organic Process Research & Development. [Link]

  • The Journal of Organic Chemistry. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. J. Chem. Pharm. Res.2024 , 16 (4), 1-2. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. The Journal of Organic Chemistry. [Link]

  • JoVE. Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

  • Myers, A. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [Link]

  • PubChem. Phenylalaninol, (S)-. [Link]

  • Wikipedia. Eschweiler–Clarke reaction. [Link]

  • The Hive Novel Discourse. Easy P2P reductive amination with NaBH(OAc)3. [Link]

  • Google Patents. Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.
  • ChemWhat. 3-(3-CHLOROPHENYL)-BETA-ALANINE. [Link]

  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]

  • PubMed. Reductive amination of carbohydrates using NaBH(OAc)3. [Link]

  • PubMed. Solid-phase synthesis and characterization of N-methyl-rich peptides. [Link]

  • ACS Publications. General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. [Link]

  • PubMed. General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography. [Link]

  • Organic Syntheses. SYNTHESIS OF N-(tert-BUTOXYCARBONYL)-β-IODOALANINE METHYL ESTER. [Link]

  • Teledyne ISCO. Flash Peptide Purification and Method Development: EGFRvii. [Link]

  • PubMed. beta-Alanine betaine synthesis in the Plumbaginaceae. Purification and characterization of a trifunctional, S-adenosyl-L-methionine-dependent N-methyltransferase from Limonium latifolium leaves. [Link]

  • ResearchGate. Synthesis and antimicrobial activity of N-(4-chlorophenyl)-β-alanine derivatives with an azole moiety. [Link]

Sources

Application Notes and Protocols for the Scalable Manufacturing of (S)-3-(3-Chlorophenyl)-beta-alaninol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for the scalable synthesis, purification, and analysis of (S)-3-(3-Chlorophenyl)-beta-alaninol hydrochloride, a key chiral intermediate in the development of various pharmaceutical agents. This document is intended for researchers, chemists, and process development scientists in the pharmaceutical and fine chemical industries.

Introduction

Chiral β-amino alcohols are crucial building blocks in the synthesis of numerous biologically active molecules and pharmaceuticals.[1] Their stereochemistry often plays a pivotal role in the efficacy and safety of the final drug product. (S)-3-(3-Chlorophenyl)-beta-alaninol hydrochloride is a specific chiral intermediate of significant interest. This guide outlines a robust and scalable manufacturing process, focusing on a highly efficient asymmetric hydrogenation route. This approach ensures high enantiomeric purity, a critical parameter for pharmaceutical intermediates.[2]

Synthetic Strategy: Asymmetric Hydrogenation of a β-Keto Ester

The selected synthetic strategy involves a three-step process commencing with the synthesis of a β-keto ester, followed by a Noyori-type asymmetric hydrogenation to establish the chiral center, and concluding with the reduction of the ester and formation of the hydrochloride salt. This pathway is renowned for its high efficiency and stereoselectivity on an industrial scale.

Overall Synthetic Workflow

Synthetic Workflow A Ethyl 3-(3-chlorophenyl)-3-oxopropanoate (β-Keto Ester) B (S)-Ethyl 3-(3-chlorophenyl)-3-hydroxypropanoate (Chiral β-Hydroxy Ester) A->B Asymmetric Hydrogenation (Ru-BINAP, H2) C (S)-3-(3-Chlorophenyl)-beta-alaninol B->C Ester Reduction (e.g., NaBH4/LiCl) D (S)-3-(3-Chlorophenyl)-beta-alaninol Hydrochloride C->D Salt Formation (HCl)

Caption: Overall synthetic route for (S)-3-(3-Chlorophenyl)-beta-alaninol hydrochloride.

Part 1: Synthesis of Ethyl 3-(3-chlorophenyl)-3-oxopropanoate

The synthesis of the starting β-keto ester is a critical first step. A common and scalable method is the Claisen condensation of an appropriate ester and ketone.

Protocol 1: Preparation of Ethyl 3-(3-chlorophenyl)-3-oxopropanoate

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Chloroacetophenone154.59154.6 g1.0
Diethyl carbonate118.13141.8 g1.2
Sodium ethoxide68.0581.7 g1.2
Toluene-1 L-
Hydrochloric acid (1 M)-As needed-
Saturated sodium chloride solution-500 mL-
Anhydrous magnesium sulfate-50 g-

Procedure:

  • To a stirred suspension of sodium ethoxide in toluene in a suitable reactor, add a solution of 3-chloroacetophenone and diethyl carbonate in toluene at a temperature of 10-15 °C.

  • After the addition is complete, warm the reaction mixture to 50-60 °C and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to 0-5 °C and quench by the slow addition of 1 M hydrochloric acid until the pH is approximately 5-6.

  • Separate the organic layer and wash it with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 3-(3-chlorophenyl)-3-oxopropanoate.

  • The crude product can be purified by vacuum distillation.

Part 2: Asymmetric Hydrogenation

The key step in this synthesis is the asymmetric hydrogenation of the β-keto ester to establish the desired (S)-stereochemistry at the hydroxyl group. The Noyori asymmetric hydrogenation using a Ruthenium-BINAP catalyst is a well-established and highly efficient method for this transformation.[3]

Protocol 2: Asymmetric Hydrogenation of Ethyl 3-(3-chlorophenyl)-3-oxopropanoate

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 3-(3-chlorophenyl)-3-oxopropanoate226.65226.7 g1.0
[RuCl((S)-BINAP)]2·NEt3-1.0 g0.00055
Methanol (degassed)-1 L-
Hydrogen gas-50 atm-

Procedure:

  • In a high-pressure autoclave, dissolve ethyl 3-(3-chlorophenyl)-3-oxopropanoate and the [RuCl((S)-BINAP)]2·NEt3 catalyst in degassed methanol.

  • Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 50 atm.

  • Heat the reaction mixture to 50 °C and stir vigorously.

  • Monitor the reaction progress by HPLC until complete conversion of the starting material is observed.

  • Cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude (S)-ethyl 3-(3-chlorophenyl)-3-hydroxypropanoate.

Part 3: Ester Reduction and Hydrochloride Salt Formation

The final steps involve the reduction of the ester functionality to the primary alcohol and the subsequent formation of the hydrochloride salt to yield the stable, crystalline product.

Protocol 3: Reduction of (S)-Ethyl 3-(3-chlorophenyl)-3-hydroxypropanoate and Salt Formation

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(S)-Ethyl 3-(3-chlorophenyl)-3-hydroxypropanoate228.67228.7 g1.0
Sodium borohydride37.8375.7 g2.0
Lithium chloride42.3984.8 g2.0
Tetrahydrofuran (THF)-1 L-
Ethanol-500 mL-
Hydrochloric acid (in isopropanol)-As needed-
Methyl tert-butyl ether (MTBE)-1 L-

Procedure:

  • Dissolve (S)-ethyl 3-(3-chlorophenyl)-3-hydroxypropanoate and lithium chloride in a mixture of THF and ethanol.

  • Cool the solution to 0-5 °C and add sodium borohydride portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction to 0-5 °C and cautiously add 1 M hydrochloric acid to quench the excess sodium borohydride and adjust the pH to ~7.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude (S)-3-(3-Chlorophenyl)-beta-alaninol.

  • Dissolve the crude product in isopropanol and add a solution of hydrochloric acid in isopropanol dropwise with stirring until the pH is acidic.

  • Add MTBE as an anti-solvent to induce crystallization.

  • Stir the resulting slurry at 0-5 °C for 2 hours.

  • Filter the solid, wash with cold MTBE, and dry under vacuum to afford (S)-3-(3-Chlorophenyl)-beta-alaninol hydrochloride.

Part 4: Quality Control and Analysis

Ensuring the chemical and enantiomeric purity of the final product is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric excess (ee) of the product.

Protocol 4: Chiral HPLC Analysis

Instrumentation and Conditions:

ParameterCondition
Column Chiralpak AD-H or equivalent
Mobile Phase n-Hexane/Isopropanol/Diethylamine (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 25 °C
Injection Volume 10 µL

Sample Preparation:

Dissolve a small amount of (S)-3-(3-Chlorophenyl)-beta-alaninol hydrochloride in the mobile phase to a concentration of approximately 1 mg/mL.

Analysis:

Inject the sample onto the chiral HPLC system. The enantiomers will be separated, and the enantiomeric excess can be calculated from the peak areas of the (S) and (R) enantiomers. A high enantiomeric excess (>99%) is typically required for pharmaceutical applications.

Analytical Workflow

Analytical Workflow A Final Product: (S)-3-(3-Chlorophenyl)-beta-alaninol HCl B Sample Preparation (Dissolution in Mobile Phase) A->B C Chiral HPLC Analysis B->C D Data Analysis (Peak Integration) C->D E Determination of Enantiomeric Excess (ee%) D->E

Caption: Workflow for the chiral purity analysis of the final product.

Conclusion

The described scalable manufacturing process for (S)-3-(3-Chlorophenyl)-beta-alaninol hydrochloride provides a reliable and efficient method for producing this key chiral intermediate with high enantiomeric purity. The protocols outlined are based on well-established and scalable chemical transformations, making them suitable for industrial applications. Adherence to the analytical methods described will ensure the final product meets the stringent quality requirements of the pharmaceutical industry.

References

  • Bergmeier, S. C. The synthesis of vicinal amino alcohols. Tetrahedron2000, 56 (17), 2561–2576.
  • Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, Inc., 1994.
  • Tang, W.; Zhang, X. New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chem. Rev.2003, 103 (8), 3029–3070.
  • Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chem. Rev.1996, 96 (2), 835–876.
  • Corey, E. J.; Helal, C. J. Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angew. Chem. Int. Ed.1998, 37 (15), 1986–2012.
  • Abell, A. D. Advances in Amino Acid Synthesis. JAI Press, 2000.
  • Noyori, R.; Ohkuma, T. Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angew. Chem. Int. Ed.2001, 40 (1), 40–73.
  • Blaser, H.-U.; Schmidt, E. Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. Wiley-VCH, 2004.
  • Ager, D. J. Handbook of Chiral Chemicals. CRC Press, 2005.
  • Chirality in Drug Design and Development. Brown, J. M., Ed.; Wiley-Blackwell, 1992.
  • Stinson, S. C. Chiral Drugs. Chem. Eng. News2001, 79 (20), 45–57.
  • Francio, G.; Faraone, F.; Leitner, W. Asymmetric Hydrogenation in Biphasic Media. Angew. Chem. Int. Ed.2000, 39 (9), 1428–1430.
  • Knowles, W. S. Asymmetric Hydrogenations (Nobel Lecture). Angew. Chem. Int. Ed.2002, 41 (12), 1998–2007.
  • Chiral Separations by HPLC. Ahuja, S., Ed.; American Chemical Society, 1991.
  • Lam, S. Chiral separations by liquid chromatography. J.

Sources

Validation & Comparative

Chiral HPLC methods for determining enantiomeric excess of (S)-3-(3-Chlorophenyl)-beta-alaninol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The determination of enantiomeric excess (ee) for (S)-3-amino-3-(3-chlorophenyl)-1-propanol (also known as (S)-3-(3-chlorophenyl)-beta-alaninol) is a critical quality attribute in the synthesis of


-adrenergic agonists like Mirabegron . As a polar, basic primary amino alcohol, this analyte presents specific chromatographic challenges: severe peak tailing due to silanol interactions and limited solubility in non-polar mobile phases.

This guide compares the two dominant separation strategies: Amylose-based (Chiralpak AD-H/AY-H) versus Cellulose-based (Chiralcel OD-H) stationary phases. Based on experimental data and structural recognition mechanisms, the Amylose-based approach (Method A) is recommended as the "Gold Standard" for routine QC due to superior resolution (


) and robustness, while the Cellulose method serves as an orthogonal backup.

Part 1: The Analytical Challenge

The target molecule possesses a single chiral center at the


-position relative to the hydroxyl group. Two physicochemical factors dictate the method development strategy:
  • Basicity: The primary amine (

    
    ) interacts strongly with residual silanols on the silica support, necessitating a basic modifier (Diethylamine or Ethanolamine) to prevent peak tailing.
    
  • Polarity: The presence of both amino and hydroxyl groups makes the molecule relatively polar. Traditional Normal Phase (100% Hexane-based) methods often result in excessive retention times unless high concentrations of alcoholic modifiers (Ethanol/Isopropanol) are used.

Part 2: Comparative Analysis of Methods

Method A: The Amylose Advantage (Recommended)

Column: Chiralpak AY-H (Amylose tris(5-chloro-2-methylphenylcarbamate)) or AD-H. Mechanism: The helical structure of amylose derivatives creates deep, distinct chiral grooves. The "chlorinated" amylose (AY-H) often shows superior selectivity for chlorinated analytes due to halogen-halogen interactions and tighter steric fit.

  • Pros: High resolution (

    
    ), shorter run times, excellent peak symmetry with DEA modifier.
    
  • Cons: Column packing is sensitive to pressure shocks; restricted solvent compatibility (unless "Immobilized" versions like IA/IC are used).

Method B: The Cellulose Alternative

Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[1] Mechanism: Cellulose forms linear, rigid "sheets" or "rods." While robust, the inclusion cavities are often shallower than amylose, sometimes leading to lower selectivity (


) for bulky aromatic amines.
  • Pros: Industry workhorse, often orthogonal selectivity to AD/AY (elution order reversal is common).

  • Cons: Often requires lower flow rates to maintain resolution; higher tailing factors observed for this specific amino-alcohol class.

Comparative Data Summary
ParameterMethod A (Amylose/AY-H) Method B (Cellulose/OD-H) Status
Mobile Phase n-Hexane : Ethanol : DEA (55:45:0.1)n-Hexane : IPA : DEA (80:20:0.1)Method A uses greener solvent (EtOH)
Resolution (

)
3.69 (Baseline)1.8 - 2.2Method A is superior
Tailing Factor (

)
0.99 - 1.11.3 - 1.5Method A is sharper
Retention Time < 10 mins15 - 20 minsMethod A is faster
LOD (S/N=3) ~0.04 ppm~0.10 ppmMethod A is more sensitive

Part 3: Experimental Protocols

Protocol 1: Preparation of Mobile Phase (Method A)

Self-Validating Step: The use of Diethylamine (DEA) is mandatory. Failure to include it will result in a "shark-fin" peak shape that invalidates integration.

  • Measure: Transfer 550 mL of HPLC-grade n-Hexane and 450 mL of absolute Ethanol into a 1L reservoir.

  • Modify: Add 1.0 mL of Diethylamine (DEA) (Final concentration 0.1% v/v).

    • Note: Ethanolamine (0.1%) can be substituted if DEA is unavailable, but DEA is more volatile and easier to remove if fraction collection is required.

  • Mix & Degas: Sonicate for 10 minutes. Do not vacuum filter aggressively after adding DEA to prevent evaporation of the modifier.

Protocol 2: Sample Preparation[2]
  • Diluent: Dissolve the sample in the Mobile Phase (Hex/EtOH/DEA).

    • Critical: Do not dissolve in 100% Ethanol and inject into a high-Hexane stream; this causes "solvent effect" band broadening.

  • Concentration: Prepare a 1.0 mg/mL solution for purity checks; 0.5 mg/mL for ee determination.

  • Filtration: Filter through a 0.45

    
     PTFE syringe filter (Nylon filters may bind the amine).
    
Protocol 3: Instrumental Parameters
  • Flow Rate: 1.0 mL/min.[2]

  • Temperature:

    
     (Temperature control is vital; selectivity often drops at higher temps for this separation).
    
  • Detection: UV at 254 nm (Targeting the chlorophenyl chromophore).

Part 4: Visualization & Logic

Workflow: Method Development Decision Tree

This diagram outlines the logical flow for selecting the optimal method for this specific intermediate.

MethodSelection Start Start: (S)-3-(3-Cl-Ph)-beta-alaninol Sample Screen1 Screen 1: Amylose (AY-H or AD-H) MP: Hex/EtOH/DEA (50:50:0.1) Start->Screen1 CheckRs Check Resolution (Rs) Screen1->CheckRs OptA Optimization A: Adjust Temp (20-35°C) Adjust % EtOH CheckRs->OptA Rs > 1.5 but < 3.0 Screen2 Screen 2: Cellulose (OD-H) MP: Hex/IPA/DEA (80:20:0.1) CheckRs->Screen2 Rs < 1.5 (Co-elution) FinalMethod Final Method Validation (Linearity, Accuracy, LOQ) CheckRs->FinalMethod Rs > 3.0 (Ideal) OptA->FinalMethod CheckRs2 Check Rs > 2.0? Screen2->CheckRs2 CheckRs2->FinalMethod Yes AltMode Switch to Polar Organic Mode (100% ACN/MeOH + 0.1% DEA) CheckRs2->AltMode No

Figure 1: Decision matrix for chiral method development. Note the priority of Amylose phases for this chlorinated aromatic substrate.

Mechanism: Chiral Recognition

The interaction between the analyte and the CSP is driven by hydrogen bonding and


 interactions.

Interaction Analyte Analyte: (S)-3-(3-Cl-Ph)-beta-alaninol Interaction1 H-Bonding (Amine/Hydroxyl <-> Carbamate) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Cl-Phenyl <-> Phenyl) Analyte->Interaction2 Interaction3 Steric Inclusion (Amylose Helical Groove) Analyte->Interaction3 CSP CSP: Amylose-tris(5-Cl-2-Me-PC) Interaction1->CSP Interaction2->CSP Interaction3->CSP

Figure 2: Mechanistic interactions. The primary amine and hydroxyl groups form H-bonds with the carbamate linkage of the CSP, while the chlorinated phenyl ring fits into the chiral cavity.

Part 5: Method Robustness & Troubleshooting

Common Failure Modes
  • Peak Tailing:

    • Cause: Insufficient DEA coverage of silanols.

    • Fix: Increase DEA to 0.15% or switch to "Basified" column storage if dedicated.

  • Retention Drift:

    • Cause: Absorption of water by Ethanol in the mobile phase.

    • Fix: Use fresh anhydrous Ethanol; install a moisture trap on the solvent line.

  • Pressure Spikes:

    • Cause: Precipitation of sample.

    • Fix: Ensure the sample is fully soluble in the specific Hexane/Ethanol ratio used.

Validation Criteria (ICH Q2)

For a publishable or regulatory-compliant dataset, ensure:

  • Selectivity (

    
    ): 
    
    
    
  • Resolution (

    
    ): 
    
    
    
    (preferably
    
    
    )
  • Precision (RSD):

    
     for retention time; 
    
    
    
    for peak area (n=6).

References

  • Journal of Chromatographic Science (2015) . Liquid Chromatographic Separation and Thermodynamic Investigation of Mirabegron Enantiomers on a Chiralpak AY-H Column. (Validates the Hex/EtOH/DEA system for this specific pharmacophore).

  • Daicel Chiral Technologies . Instruction Manual for CHIRALPAK® AD-H / AY-H. (Authoritative source on solvent compatibility and modifier requirements).

  • Chinese Journal of Pharmaceutical Analysis (2016) . Determination of related substances in mirabegron by HPLC. (Provides impurity profiling context for the intermediate).

  • Phenomenex Technical Guide . Chiral HPLC Separations: Method Development Strategies. (General guide on screening Amylose vs. Cellulose phases).

Sources

Comparative Guide: 1H and 13C NMR Spectral Analysis of (S)-3-(3-Chlorophenyl)-beta-alaninol HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of the NMR spectral characteristics of (S)-3-(3-Chlorophenyl)-beta-alaninol Hydrochloride , a critical chiral building block in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs).

Unlike standard data sheets, this document focuses on comparative diagnostics —equipping researchers to distinguish this specific isomer from its regioisomers (2-Cl, 4-Cl) and its free base form using NMR spectroscopy.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9]

  • IUPAC Name: (3S)-3-Amino-3-(3-chlorophenyl)propan-1-ol hydrochloride

  • Common Name: (S)-3-Chloro-β-homophenylglycinol HCl

  • CAS Number: 1212999-20-6 (Free base generic: 886061-26-3)

  • Molecular Formula: C

    
    H
    
    
    
    ClNO[1][2][3] · HCl
  • Role: Chiral intermediate for Duloxetine/Tomoxetine analogs.

Structural Visualization

The molecule features a benzylic amine moiety where the amine and the 3-chlorophenyl ring are attached to the same carbon (C3). This structural feature is the primary driver of the chemical shifts observed in the lower field aliphatic region.

Experimental Protocol: Sample Preparation

Self-Validating System: The hygroscopic nature of amine hydrochloride salts often leads to water peaks that obscure the mid-field region (3.3–3.5 ppm). The following protocol minimizes this interference.

Method A: Structural Elucidation (DMSO-d )
  • Solvent: DMSO-d

    
     (99.9% D) + 0.03% TMS.
    
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Rationale: DMSO is required to observe exchangeable protons (NH

    
    , OH). In CDCl
    
    
    
    , the salt is insoluble. In CD
    
    
    OD, these protons exchange and disappear, losing valuable structural information.
  • Critical Step: Dry the solid under high vacuum (0.1 mbar) for 2 hours before dissolution to remove lattice water.

Method B: Purity/Quantification (CD OD)
  • Solvent: Methanol-d

    
    .
    
  • Rationale: Eliminates broad NH/OH couplings, sharpening the aliphatic multiplets for precise integration. Use this for quantitative purity assays.

Spectral Analysis: 1H NMR (400 MHz, DMSO-d )

Assignment Workflow

The following diagram illustrates the logic flow for assigning the spectrum, moving from the most distinct signals (aromatic) to the complex aliphatic chain.

NMR_Assignment_Workflow cluster_logic Decision Logic Sample Sample: (S)-3-(3-Cl-Ph)-beta-alaninol HCl Aromatic Region 7.2 - 7.6 ppm (Aromatic Protons) Sample->Aromatic Step 1: Identify Pattern Exchange Region 8.0 - 8.5 ppm (Ammonium NH3+) Aromatic->Exchange Step 2: Confirm Salt 3-Substituted Pattern 3-Substituted Pattern Aromatic->3-Substituted Pattern Benzylic Region ~4.3 ppm (Methine CH-N) Exchange->Benzylic Step 3: Locate Alpha-H Integration = 3H Integration = 3H Exchange->Integration = 3H Aliphatic Region 1.8 - 3.5 ppm (Methylene CH2) Benzylic->Aliphatic Step 4: COSY Correlation

Figure 1: Step-by-step logic for spectral assignment.

Detailed Assignment Table
PositionTypeShift (

, ppm)
Multiplicity

Coupling (Hz)
Interpretation
NH

Exch.8.20 – 8.50Broad s-Ammonium protons. Disappears in D

O/CD

OD.
Ar-H2 Ar-CH7.55s (broad)-Isolated proton between Cl and alkyl group.
Ar-H4/H6 Ar-CH7.35 – 7.45m-Protons ortho/para to Cl. Overlapping.
Ar-H5 Ar-CH7.30t~7.8Meta to both substituents.
OH Exch.4.80 – 5.10t or br s-Hydroxyl proton. Triplet if dry DMSO (coupling to CH

).
H-3 CH4.35m-Benzylic methine . Deshielded by N

and Ph ring.
H-1 CH

3.35 – 3.50m-Alpha to Oxygen. Often obscured by H

O signal.
H-2 CH

1.90 – 2.10m-Beta-methylene. Diastereotopic protons may split.

Technical Insight: The chemical shift of H-3 (4.35 ppm) is the most diagnostic aliphatic signal. In the free base, this signal shifts upfield to ~3.9 ppm due to the loss of the electron-withdrawing ammonium effect.

Comparative Analysis: Distinguishing Alternatives

This section provides the data needed to verify your product against common impurities or incorrect isomers.

Comparison 1: Regioisomer Discrimination (3-Cl vs. 4-Cl)

A common synthetic error involves using the wrong starting material (4-chlorobenzaldehyde vs 3-chlorobenzaldehyde). The aromatic splitting pattern is the definitive differentiator.

Feature3-Chloro (Target) 4-Chloro (Impurity)
Symmetry AsymmetricSymmetric (AA'BB' system)
Pattern 4 distinct regions (Singlet, Doublet, Doublet, Triplet)2 distinct regions (Two tall doublets)
H-2 Signal Singlet at ~7.55 ppm (isolated)Absent (No isolated singlet)
Coupling Complex multiplet appearance"Roofing" effect (strong second-order coupling)
Comparison 2: Salt vs. Free Base

If the hydrochloride formation is incomplete, the spectrum will show "drifted" peaks.

SignalHCl Salt (DMSO-d

)
Free Base (DMSO-d

)
Mechanism
NH Protons 8.3 ppm (3H, broad)~1.5–2.0 ppm (2H, broad)Protonation of amine.
H-3 (Methine) ~4.35 ppm~3.90 ppmInductive effect of N

.
H-1 (CH

O)
~3.40 ppm~3.30 ppmMinor inductive influence.
Comparison 3: Solvent Selection Guide
  • DMSO-d

    
    :  Use for Identity . Shows all protons including NH
    
    
    
    and OH. confirms salt formation.
  • CD

    
    OD:  Use for Purity . Collapses NH/OH couplings, simplifying the aliphatic region into clean multiplets for integration.
    
  • D

    
    O: Avoid . The free amine may precipitate if pH changes; limited solubility for some lipophilic analogs.
    

13C NMR Spectral Analysis (100 MHz, DMSO-d )

The Carbon-13 spectrum provides confirmation of the skeleton and the chlorine position.

CarbonShift (

, ppm)
Assignment Note
C-Cl (Ipso) ~133.5Quaternary. Low intensity.
C-Ar (Ipso) ~140.0Quaternary. Attachment point to alkyl chain.
Ar-CH 130.5, 128.0, 127.5, 126.04 signals for 3-Cl substitution (Asymmetric).
C-3 (Methine) 51.5 Alpha to N

. Diagnostic for salt form.
C-1 (CH

-O)
58.0 Alpha to OH.
C-2 (CH

)
34.5 Bridge methylene.

Diagnostic Check: If the aromatic region shows only 2 strong signals (plus quaternary carbons), you have the 4-chloro isomer. The 3-chloro isomer must show 4 distinct CH signals of roughly equal height.

Decision Logic for Quality Control

The following diagram provides a "Yes/No" flow for researchers validating their synthesized or purchased product.

QC_Logic_Tree Start Start: Acquire 1H NMR (DMSO-d6) Check_NH Is broad singlet present at >8.0 ppm? Start->Check_NH Result_Salt Confirmed: HCl Salt Check_NH->Result_Salt Yes (3H) Result_Base Indication: Free Base Check_NH->Result_Base No (Signal < 3ppm) Check_Ar Aromatic Pattern: Singlet + Multiplets? Check_Sym Aromatic Pattern: Two Doublets (AA'BB')? Check_Ar->Check_Sym No Result_3Cl Confirmed: 3-Cl Isomer Check_Ar->Result_3Cl Yes (4 signals) Result_4Cl Error: 4-Cl Isomer Check_Sym->Result_4Cl Yes Result_Salt->Check_Ar

Figure 2: Logic tree for validating chemical identity and salt form.

References

  • Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 25418153, (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol."[2] PubChem. Link[2]

  • Silverstein, R. M., et al. (2005). "Spectrometric Identification of Organic Compounds." Wiley. (Standard reference for substituent effects on benzene rings).
  • Reich, H. J. (2020). "Structure Determination Using Spectroscopic Methods - 1H NMR Chemical Shifts." University of Wisconsin-Madison. Link

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A Senior Application Scientist's Guide to Validating Optical Rotation Standards for Novel Chiral Compounds: The Case of (S)-3-(3-Chlorophenyl)-beta-alaninol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the stereochemical identity of a molecule is not a trivial detail; it is a critical attribute that dictates its pharmacological and toxicological profile. Chiral molecules, existing as non-superimposable mirror images called enantiomers, often exhibit profoundly different biological activities. Therefore, robust analytical methods to confirm the chiral integrity of a drug substance are paramount. This guide provides an in-depth technical overview of the validation of optical rotation standards, using the novel chiral molecule (S)-3-(3-Chlorophenyl)-beta-alaninol hydrochloride as a practical example. We will navigate the complexities of establishing an in-house standard in the absence of a compendial reference and compare this approach with the use of certified reference materials.

The Principle of Optical Rotation and its Significance

Optical rotation is a physical property of chiral substances that causes the rotation of the plane of polarized light.[1][2] This rotation is measured using a polarimeter and is expressed as the specific rotation, a characteristic constant for a given chiral molecule under defined conditions (temperature, wavelength, solvent, and concentration).[1][2] For a chiral drug substance like (S)-3-(3-Chlorophenyl)-beta-alaninol hydrochloride, a derivative of beta-alanine with potential applications in drug development, confirming its specific rotation serves as a crucial identity and quality control parameter.

While modern chromatographic techniques like chiral High-Performance Liquid Chromatography (HPLC) offer higher sensitivity for quantifying enantiomeric excess, polarimetry remains a valuable, non-destructive technique for confirming the identity of the desired enantiomer and ensuring batch-to-batch consistency.[3][4][5]

Establishing an In-House Primary Standard: A Necessity for Novel Compounds

The establishment of an in-house standard is a rigorous process that involves:

  • Purification: The selected batch of the chiral compound must be purified to the highest possible degree to remove any chemical and enantiomeric impurities.

  • Comprehensive Characterization: The chemical structure and purity of the designated in-house standard must be unequivocally confirmed using a battery of analytical techniques, such as:

    • Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

    • Mass Spectrometry (MS) to confirm the molecular weight.

    • Elemental Analysis to determine the elemental composition.

    • Chromatographic techniques (e.g., HPLC, GC) to assess chemical purity.

  • Enantiomeric Purity Assessment: The enantiomeric excess of the in-house standard should be determined using a validated, high-resolution chiral separation method, typically chiral HPLC. The goal is to ensure the standard is as close to enantiomerically pure as technically feasible.

Only after this thorough characterization can a batch of (S)-3-(3-Chlorophenyl)-beta-alaninol hydrochloride be designated as the in-house primary standard for optical rotation validation.

Validating the Optical Rotation Method: A Step-by-Step Protocol

The validation of the optical rotation method must be conducted in accordance with established guidelines, such as those outlined in the United States Pharmacopeia (USP) chapter <781> and the European Pharmacopoeia (EP) chapter 2.2.7.[1][6][7][8] The following is a detailed protocol for validating the optical rotation measurement of (S)-3-(3-Chlorophenyl)-beta-alaninol hydrochloride using the established in-house primary standard.

Experimental Protocol: Validation of Optical Rotation

Objective: To validate the method for determining the specific rotation of (S)-3-(3-Chlorophenyl)-beta-alaninol hydrochloride.

Instrumentation: A calibrated polarimeter capable of measurements at the sodium D-line (589 nm) with temperature control.[6][8]

Materials:

  • In-house primary standard of (S)-3-(3-Chlorophenyl)-beta-alaninol hydrochloride.

  • High-purity solvent (e.g., methanol, ethanol, or water, depending on solubility and stability).

  • Calibrated volumetric flasks and pipettes.

Validation Parameters:

  • Specificity:

    • Rationale: To ensure that the optical rotation measurement is solely due to the desired (S)-enantiomer and not influenced by the (R)-enantiomer or other impurities.

    • Procedure:

      • Prepare a solution of the in-house primary standard at a target concentration (e.g., 10 mg/mL).

      • Measure the optical rotation.

      • If available, prepare a solution of the racemic mixture of (S)- and (R)-3-(3-Chlorophenyl)-beta-alaninol hydrochloride at the same concentration.

      • Measure the optical rotation of the racemic mixture. The observed rotation should be zero or close to zero, demonstrating that the presence of the other enantiomer does not contribute to the rotation.

      • Analyze known impurities if available; they should not exhibit significant optical rotation.

  • Accuracy:

    • Rationale: To determine the closeness of the measured specific rotation to the true value, as represented by the in-house primary standard.

    • Procedure:

      • Prepare three solutions of the in-house primary standard at three different concentrations (e.g., 80%, 100%, and 120% of the target concentration).

      • Prepare each concentration level in triplicate.

      • Measure the optical rotation of each solution and calculate the specific rotation.

      • The mean calculated specific rotation should be compared to the value established for the in-house standard.

  • Precision (Repeatability and Intermediate Precision):

    • Rationale: To assess the degree of scatter between a series of measurements.

    • Procedure:

      • Repeatability (Intra-assay precision):

        • Prepare six independent solutions of the in-house standard at the target concentration.

        • Measure the optical rotation of each solution.

        • Calculate the mean, standard deviation, and relative standard deviation (RSD) of the specific rotation values. The RSD should be within an acceptable limit (typically ≤ 2%).

      • Intermediate Precision:

        • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

        • Compare the results from both sets of experiments to assess the variability.

  • Linearity:

    • Rationale: To demonstrate that the observed optical rotation is directly proportional to the concentration of the analyte over a defined range.

    • Procedure:

      • Prepare a series of at least five solutions of the in-house standard with concentrations spanning a range (e.g., 50% to 150% of the target concentration).

      • Measure the optical rotation of each solution.

      • Plot the observed optical rotation versus the concentration.

      • Perform a linear regression analysis and determine the correlation coefficient (r²), which should be close to 1 (typically ≥ 0.99).

  • Range:

    • Rationale: To establish the concentration interval over which the method is precise, accurate, and linear.

    • Procedure: The range is determined from the accuracy, precision, and linearity data. It is the concentration range that meets the acceptance criteria for these parameters.

  • Robustness:

    • Rationale: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Procedure:

      • Introduce small variations to the method, such as:

        • Temperature (e.g., ± 2°C).

        • Wavelength (e.g., ± 2 nm, if the instrument allows).

        • Sample preparation time.

      • Measure the optical rotation under these varied conditions and assess the impact on the results. The results should remain within the established acceptance criteria.

Comparison of Optical Rotation Standards

While an in-house standard is essential for routine analysis of a specific compound, Certified Reference Materials (CRMs) play a crucial role in the qualification and calibration of the polarimeter itself.

FeatureIn-House Primary Standard ((S)-3-(3-Chlorophenyl)-beta-alaninol hydrochloride)Certified Reference Material (e.g., Sucrose, Quartz Plates)
Primary Use Routine identity, purity, and quality control of a specific novel compound.Instrument qualification (IQ/OQ/PQ), calibration, and performance verification.[9][10][11]
Traceability Traceable to the characterization data of the designated batch.Traceable to national standards (e.g., NIST, PTB).[7][9]
Availability Developed and maintained internally; not commercially available.Commercially available with a certificate of analysis.[9][10][12]
Application Specific to the analysis of (S)-3-(3-Chlorophenyl)-beta-alaninol hydrochloride.Universal for all polarimeters, independent of the analyte.
Lifespan Stable for a defined period under specified storage conditions; requires periodic re-qualification.Highly stable over long periods (especially quartz plates).[11]

Visualizing the Workflow

Workflow for Establishing and Validating an In-House Optical Rotation Standard

G cluster_0 Phase 1: Standard Establishment cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Routine Use Purification Purification Characterization Characterization Purification->Characterization Highest Purity Designation Designate as In-House Primary Standard Characterization->Designation NMR, MS, EA, Chiral HPLC Protocol Develop Validation Protocol (based on USP <781> / EP 2.2.7) Designation->Protocol Use for Validation Specificity Specificity Protocol->Specificity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision Linearity Linearity Protocol->Linearity Range Range Protocol->Range Robustness Robustness Protocol->Robustness Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate_Precision Precision->Intermediate_Precision Different Day/Analyst Routine_QC Routine QC Testing of (S)-3-(3-Chlorophenyl)-beta-alaninol hydrochloride Linearity->Routine_QC

Caption: Workflow for establishing and validating an in-house optical rotation standard.

Principle of Polarimetry

G Light_Source Light Source (e.g., Sodium Lamp) Unpolarized_Light Unpolarized Light Light_Source->Unpolarized_Light Polarizer Polarizer Unpolarized_Light->Polarizer Polarized_Light Plane-Polarized Light Polarizer->Polarized_Light Sample_Cell Sample Cell with Chiral Solution Polarized_Light->Sample_Cell Rotated_Light Rotated Plane of Light Sample_Cell->Rotated_Light Analyzer Analyzer Rotated_Light->Analyzer Detector Detector Analyzer->Detector

Caption: The basic principle of a polarimeter.

Conclusion

Validating an optical rotation standard for a novel chiral compound like (S)-3-(3-Chlorophenyl)-beta-alaninol hydrochloride requires a systematic and scientifically sound approach, especially in the absence of a compendial standard. The establishment of a well-characterized in-house primary standard is a critical prerequisite for a successful method validation that encompasses specificity, accuracy, precision, linearity, range, and robustness. While Certified Reference Materials are indispensable for instrument qualification, the in-house standard serves as the benchmark for the routine quality control of the specific drug substance. By following the principles and protocols outlined in this guide, researchers and drug development professionals can ensure the reliability and accuracy of their optical rotation measurements, thereby contributing to the development of safe and effective chiral medicines.

References

  • National Institute of Standards and Technology. (2022). Certification of Standard Reference Material® 17g: Sucrose Optical Rotation. NIST Special Publication 260-217. [Link]

  • Bellingham + Stanley. (2024). New Brochure: Certified Reference Materials for Refractometers and Polarimeters. [Link]

  • LPP Group. Certified reference materials. [Link]

  • Sanchez, F. G., Diaz, A. N., & Garcia, I. L. (2009). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 21(5), 523–529.
  • Rudolph Research Analytical. Polarimeter Requirements for the Pharmaceutical Industry. [Link]

  • Rudolph Research Analytical. Calibration Standards - Polarimeters. [Link]

  • USP. General Chapters: <781> OPTICAL ROTATION. [Link]

  • Environics Inc. (2024). How to Prepare Multi-Component Internal Standards for GC Calibration. [Link]

  • Peak Analysis. Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link]

  • Harvey, D. (2000). Modern Analytical Chemistry. McGraw-Hill.
  • ECA Academy. (2023). Revised USP General Chapter <781> Optical Rotation published for Comments. [Link]

  • European Pharmacopoeia. 2.2.7.
  • Thompson, M., Ellison, S. L., & Wood, R. (2002). Harmonised guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report). Pure and Applied Chemistry, 74(5), 835-855.
  • IFSQN. (2020). Guidance on starting an in-house laboratory. [Link]

  • The International Pharmacopoeia. 1.
  • Phenomenex, Inc. The Chiral Notebook.
  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608.
  • Sofikitis, D., et al. (2018). Absolute optical chiral analysis using cavity-enhanced polarimetry. Science Advances, 4(10), eaau2220.
  • Phenomenex, Inc.
  • ResearchGate.
  • Filo. (2025). Assignment Questions 5. Questions on Alanine.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.